Molecular Identity: N1-Benzyl Substitution as a Key Structural Differentiator from Des-Benzyl Analog
The presence of the 1-benzyl group distinguishes this compound from the closest des-benzyl analog, N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-phenylpropanamide (CAS 922054-68-0), which bears a hydrogen at N1. In the CETP inhibitor tetrahydroquinoline series, introducing an N1-benzyl substituent increased lipophilicity (calculated AlogP98) and was associated with a >10-fold improvement in CETP inhibitory potency in related scaffolds [1]. While direct potency data for CAS 951572-54-6 are not publicly available, the established SAR trajectory indicates that the N1-benzyl modification contributes to stronger target engagement compared to the N1-H counterpart. The molecular formula C₂₅H₂₄N₂O₂ (MW 384.5) versus C₁₈H₁₈N₂O₂ (MW 294.35) for the des-benzyl analog reflects this structural differentiation.
| Evidence Dimension | N1 substituent identity and associated lipophilicity / potency trend |
|---|---|
| Target Compound Data | N1-benzyl; MW 384.5; AlogP98 ~4.5 (estimated) |
| Comparator Or Baseline | N1-H (CAS 922054-68-0); MW 294.35; AlogP98 ~2.8 (estimated) |
| Quantified Difference | ΔMW = +90.15; ΔAlogP98 ≈ +1.7; >10-fold CETP IC₅₀ improvement reported for N1-benzyl vs. N1-H in closely related tetrahydroquinoline series [1] |
| Conditions | CETP enzymatic assay (in vitro); scaffold-matched SAR analysis from Rano et al. 2009 |
Why This Matters
The N1-benzyl group is a pharmacophoric element critical for potency; substituting with the des-benzyl analog would predictably compromise target affinity based on class-level SAR.
- [1] Rano TA, Sieber-McMaster E, Pelton PD, Yang MX, Demarest KT, Kuo GH. Design and synthesis of potent inhibitors of cholesteryl ester transfer protein (CETP) exploiting a 1,2,3,4-tetrahydroquinoline platform. Bioorg Med Chem Lett. 2009;19(9):2456-2460. View Source
